Naphthalene-1,2-dicarbohydrazide
Description
Naphthalene-1,2-dicarbohydrazide is a naphthalene derivative featuring two carbohydrazide (-CONHNH₂) groups at the 1 and 2 positions of the aromatic ring. These analogs are widely studied for applications in antimicrobial agents, anticancer therapies, and organic synthesis intermediates . The carbohydrazide functional group distinguishes it from other derivatives by introducing hydrazine-based reactivity, which may influence solubility, stability, and bioactivity.
Properties
CAS No. |
50984-60-6 |
|---|---|
Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
naphthalene-1,2-dicarbohydrazide |
InChI |
InChI=1S/C12H12N4O2/c13-15-11(17)9-6-5-7-3-1-2-4-8(7)10(9)12(18)16-14/h1-6H,13-14H2,(H,15,17)(H,16,18) |
InChI Key |
ORMZYGJRKGAFJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-1,2-dicarbohydrazide can be synthesized through the reaction of naphthalene-1,2-dicarboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The product is typically purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,2-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the carbohydrazide groups into other functional groups.
Substitution: The compound can undergo substitution reactions, where the hydrazide groups are replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Naphthalene-1,2-dicarbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of naphthalene-1,2-dicarbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the disruption of cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural analogs of naphthalene-1,2-dicarbohydrazide and their functional properties:
Key Observations:
- Reactivity : Carboxylic acid derivatives (e.g., 1,2-dicarboxylic acid) exhibit high polarity and are intermediates in synthesis, whereas carbohydrazides may offer nucleophilic reactivity due to the hydrazide group.
- Bioactivity : Naphthalene-1,4-dione derivatives (e.g., compound C3) show broad-spectrum antimicrobial activity (MIC values: 1.22–19.53 µg/mL against Staphylococcus aureus) and disrupt bacterial spore germination . In contrast, DIOL derivatives are less toxic but critical in metabolic pathways .
- Synthetic Utility : Naphthalene-1,8-diamine reacts with ninhydrin or isatin to form spiro compounds, suggesting that 1,2-dicarbohydrazide could participate in similar cyclization reactions .
Antimicrobial Activity:
- Naphthalene-1,4-dione derivatives : Compound C3 (2-chloro-3-(piperidin-1-yl)naphthalene-1,4-dione) inhibits Bacillus cereus spore germination by 38% and delays vegetative cell outgrowth, likely due to interference with cell wall synthesis . Derivatives 5a and 5b exhibit MIC values of 1.22 and 19.53 µg/mL against S. aureus, respectively .
- This compound : While direct data is unavailable, the hydrazide group may enhance interactions with microbial enzymes or DNA, analogous to hydrazide-containing drugs.
Toxicity:
- DIOL vs. Naphthalene : Naphthalene-1,2-dihydrodiol (DIOL) is less toxic than naphthalene itself, as it bypasses the formation of cytotoxic 1-naphthol metabolites .
- Naphthalene-1,4-dicarbaldehyde: Limited toxicity data exist, but its classification under acute toxicity (Category 4 for oral, dermal, and inhalation routes) suggests moderate hazard .
Physicochemical Properties
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